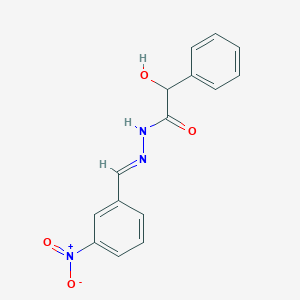![molecular formula C12H14N2O4 B274222 ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 4-(4-hydroxybenzylideneamino)-4-oxobutanoate or ethyl 4-(p-hydroxybenzylideneamino)-4-oxobutanoate. This compound has several important applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is not well understood. However, it is believed that this compound may act as a chelating agent, forming stable complexes with metal ions. These complexes may have important biological activities, such as antioxidant and antimicrobial properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate are not well studied. However, it is believed that this compound may have antioxidant and antimicrobial properties. These properties may make it useful for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate in lab experiments is that it is a stable compound that can be easily synthesized and purified. This makes it a useful model compound for studying the reactivity of hydrazones and the coordination chemistry of metal ions.
However, one of the main limitations of using this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to study its biological activities.
Future Directions
There are several future directions for research on ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate. One direction is to study the biological activities of this compound in more detail. This may involve studying its antioxidant and antimicrobial properties, as well as its potential as a therapeutic agent.
Another direction is to study the coordination chemistry of this compound with other metal ions. This may involve synthesizing new complexes and studying their properties.
Finally, there is a need for more research on the mechanism of action of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate. This may involve using advanced spectroscopic techniques to study the interactions between this compound and metal ions.
Conclusion:
In conclusion, ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a useful model compound for studying the reactivity of hydrazones and the coordination chemistry of metal ions. It has several important applications in scientific research, including as a ligand for metal ions and as a model compound for studying the reactivity of hydrazones. However, its mechanism of action is not well understood, which limits its use in biological studies. There are several future directions for research on this compound, including studying its biological activities and coordination chemistry, and elucidating its mechanism of action.
Synthesis Methods
The synthesis of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate involves the condensation of ethyl acetoacetate with p-hydroxybenzaldehyde and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate has several important applications in scientific research. It is commonly used as a ligand for metal ions such as copper, nickel, and zinc. This compound can form stable complexes with these metal ions, which makes it useful for studying the coordination chemistry of these metals.
This compound is also used as a model compound for studying the reactivity of hydrazones. Hydrazones are important intermediates in organic synthesis, and the reactivity of these compounds is of great interest to chemists. Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a stable hydrazone that can be easily synthesized and studied.
properties
Product Name |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,13,16H,3H2,1-2H3/b14-11- |
InChI Key |
AIYVXIOVOIUOBN-KAMYIIQDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)O)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)O)C(=O)C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



